Cas no 1188-38-1 (Carglumic Acid)

Carglumic Acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-Ureidopentanedioic acid
- N-CARBAMYL-L-GLUTAMIC ACID
- carbamino-l-glutamicacid
- carbamylglutamicacid
- n-(aminocarbonyl)-l-glutamicaci
- n-carbamylglutamate
- ureidoglutaricacid
- N-carbamyl-L-glutamic acid crystalline
- (2S)-2-(aminocarbonylamino)pentanedioic acid
- (2S)-2-(carbamoylamino)pentanedioic acid
- NCG
- Carglumic Acid
- CARGLUMIC ACID [JAN]
- s5301
- AKOS010384789
- Tox21_112544_1
- CS-8208
- UNII-5L0HB4V1EW
- CARGLUMIC ACID [ORANGE BOOK]
- CHEMBL1201780
- NSC 760124
- BCP16753
- carbamylglutamate
- DTXSID7046706
- CARGLUMIC ACID [MI]
- BRD-K60240222-001-01-4
- SCHEMBL373546
- HY-B0711
- Q822884
- MFCD00047874
- CARGLUMIC ACID [USAN]
- C05829
- CARGLUMIC ACID (USP-RS)
- Glutamic acid, N-carbamoyl-, L-
- NCGC00167549-01
- acido carglumico
- CHEBI:71028
- Carbamino-L-glutamic acid
- N-Carbamyl-L-glutamate
- Carbamylglutamic acid
- Ureidoglutaric acid
- 1188-38-1
- CARGLUMIC ACID [EMA EPAR]
- acidum carglumicum
- carglumic-acid
- CARGLUMIC ACID [VANDF]
- N-Carbamoyl-L-glutamic acid
- OE312
- GTPL7458
- Carglumic acid [USAN:INN]
- OE-312
- N-(Aminocarbonyl)-L-glutamic acid(carglumic acid)
- Carglumic Acid, United States Pharmacopeia (USP) Reference Standard
- C-1805
- Carglumic acid [INN]
- D07130
- NCGC00274073-01
- DTXCID5026706
- DB06775
- J-507608
- DB-298497
- CARGLUMIC ACID (MART.)
- OE 312
- N-Carbamyl-glutamic Acid
- N-(Aminocarbonyl)-glutamic acid
- CAS-1188-38-1
- Z756468010
- Carglumic acid (JAN/USAN/INN)
- CARGLUMIC ACID [MART.]
- Carbaglu (TN)
- CARGLUMIC ACID [USP-RS]
- 5L0HB4V1EW
- CARGLUMIC ACID [WHO-DD]
- L-N-Carbamoylglutamic acid
- OE 312 (LABORATORY CODE DESIGNATION)
- Carbaglu
- CARBAMYL-L-GLUTAMIC ACID
- NSC-760124
- EN300-122612
- n-carbamoylglutamate
- acide carglumique
- DS-17934
- L-Glutamic acid, N-(aminocarbonyl)-
- NS00008491
- Tox21_112544
-
- MDL: MFCD00047874
- インチ: InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1
- InChIKey: LCQLHJZYVOQKHU-VKHMYHEASA-N
- ほほえんだ: O=C(O)CC[C@@H](C(O)=O)NC(N)=O
計算された属性
- せいみつぶんしりょう: 190.05900
- どういたいしつりょう: 190.05897142g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 130Ų
- ひょうめんでんか: 0
じっけんとくせい
- ゆうかいてん: 174°
- PSA: 129.72000
- LogP: 0.06390
Carglumic Acid セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26; S36/37
- RTECS番号:LZ9870000
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Carglumic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D402678-10g |
2-Ureido-pentanedioic acid |
1188-38-1 | 97% | 10g |
$200 | 2024-06-05 | |
Ambeed | A304788-1g |
(2S)-2-(Carbamoylamino)pentanedioic acid |
1188-38-1 | 97% | 1g |
$10.0 | 2025-02-20 | |
Ambeed | A304788-5g |
(2S)-2-(Carbamoylamino)pentanedioic acid |
1188-38-1 | 97% | 5g |
$20.0 | 2025-02-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1096586-200MG |
1188-38-1 | 200MG |
¥7020.74 | 2023-01-05 | |||
Ambeed | A304788-25g |
(2S)-2-(Carbamoylamino)pentanedioic acid |
1188-38-1 | 97% | 25g |
$50.0 | 2025-02-20 | |
Enamine | EN300-122612-0.1g |
(2S)-2-(carbamoylamino)pentanedioic acid |
1188-38-1 | 95% | 0.1g |
$267.0 | 2023-05-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S42630-1g |
(S)-2-Ureidopentanedioic acid |
1188-38-1 | 1g |
¥1199.0 | 2021-09-07 | ||
abcr | AB478787-10 g |
Carglumic acid, 95% (H2NCO-L-Glu-OH); . |
1188-38-1 | 95% | 10g |
€116.20 | 2023-04-20 | |
TRC | C175965-1g |
N-Carbamyl-L-glutamic Acid |
1188-38-1 | 1g |
$ 58.00 | 2023-09-08 | ||
TRC | C175965-5g |
N-Carbamyl-L-glutamic Acid |
1188-38-1 | 5g |
$ 63.00 | 2023-04-18 |
Carglumic Acid 関連文献
-
Guangmang Liu,Liang Xiao,Wei Cao,Tingting Fang,Gang Jia,Xiaoling Chen,Hua Zhao,Caimei Wu,Jing Wang Food Funct. 2016 7 964
-
Hao Zhang,Along Peng,Shuang Guo,Mengzhi Wang,Juan J. Loor,Hongrong Wang Food Funct. 2019 10 1903
-
Hao Zhang,Yi Ma,Mengzhi Wang,Mabrouk Elsabagh,Juan J. Loor,Hongrong Wang Food Funct. 2020 11 4456
-
4. Trimeric cyclamers: solution aggregation and high Z′ crystals based on guest structure and basicityStuart R. Kennedy,Adeline Miquelot,Juan A. Aguilar,Jonathan W. Steed Chem. Commun. 2016 52 11846
-
Hao Zhang,Hua Sun,Along Peng,Shuang Guo,Mengzhi Wang,Juan J. Loor,Hongrong Wang Food Funct. 2019 10 6374
-
Hao Zhang,Yaqian Jin,Mengzhi Wang,Juan J. Loor,Hongrong Wang RSC Adv. 2020 10 11173
-
Tingting Fang,Guangmang Liu,Wei Cao,Xianjian Wu,Gang Jia,Hua Zhao,Xiaoling Chen,Caimei Wu,Jing Wang RSC Adv. 2016 6 31323
-
D. Maddileti,Ashwini Nangia CrystEngComm 2015 17 5252
-
Dan Wan,YiKun Li,GuanYa Li,Xin Wu,DongMing Zhang,XuGang Shu Food Funct. 2020 11 3126
-
Wei Cao,Liang Xiao,Guangmang Liu,Tingting Fang,Xianjian Wu,Gang Jia,Hua Zhao,Xiaoling Chen,Caimei Wu,Jingyi Cai,Jing Wang Food Funct. 2016 7 2303
Carglumic Acidに関する追加情報
CAS No. 1188-38-1: Carglumic Acid
CAS No. 1188-38-1 refers to Carglumic Acid, a compound that has garnered significant attention in the fields of biochemistry and pharmacology. Carglumic Acid is a naturally occurring amino acid derivative, specifically a pyrrolidone carboxylic acid, and plays a crucial role in the urea cycle. This compound is widely recognized for its therapeutic potential, particularly in the treatment of urea cycle disorders, which are genetic conditions that impair the body's ability to process nitrogen.
Recent studies have highlighted the importance of Carglumic Acid in addressing metabolic disorders. Researchers have demonstrated that this compound can act as a substrate for N-acetylglutamate synthase (NAGS), an enzyme critical for the activation of carbamyl phosphate synthetase I (CPS1), a key enzyme in the urea cycle. By enhancing CPS1 activity, Carglumic Acid helps to alleviate hyperammonemia, a condition characterized by elevated ammonia levels in the blood, which can lead to severe neurological complications if left untreated.
The mechanism of action of Carglumic Acid involves its conversion into N-acetylglutamate (NAG) within the mitochondria. This conversion is catalyzed by NAGS, and the resulting NAG serves as an essential allosteric activator of CPS1. By increasing CPS1 activity, Carglumic Acid facilitates the efficient removal of ammonia from the body, thereby reducing the risk of ammonia toxicity. This makes it a valuable therapeutic agent for patients with urea cycle disorders such as NAGS deficiency.
Recent clinical trials have further validated the efficacy of Carglumic Acid in treating these conditions. For instance, studies have shown that administration of Carglumic Acid leads to significant reductions in blood ammonia levels and improvements in clinical symptoms among patients with NAGS deficiency. These findings underscore the potential of Carglumic Acid as a first-line treatment for such disorders.
Beyond its therapeutic applications, Carglumic Acid has also been explored for its potential role in other metabolic conditions. Researchers are investigating its effects on mitochondrial function and energy metabolism, suggesting that it may have broader applications in treating metabolic diseases associated with mitochondrial dysfunction.
In terms of synthesis and production, Carglumic Acid can be derived from various sources, including microbial fermentation and chemical synthesis. Advances in biotechnology have enabled more efficient and cost-effective production methods, making this compound more accessible for both research and clinical use.
From an analytical standpoint, CAS No. 1188-38-1 represents a highly pure form of Carglumic Acid, ensuring consistency and reliability for both research and therapeutic applications. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to characterize this compound, ensuring its quality and purity.
In conclusion, CAS No. 1188-38-1 (Carglumic Acid) is a vital compound with significant implications for treating metabolic disorders. Its role in enhancing urea cycle function and reducing ammonia toxicity positions it as a promising therapeutic agent. With ongoing research uncovering new insights into its mechanisms and applications, Carglumic Acid continues to be a focal point in both academic and clinical settings.
1188-38-1 (Carglumic Acid) 関連製品
- 923-37-5(N-Carbamoyl-DL-aspartic Acid)
- 121080-96-4(D-Homocitrulline)
- 40860-26-2(2-(carbamoylamino)pentanedioic Acid)
- 13594-51-9((R)-2-amino-5-ureidopentanoic acid)
- 1190-49-4(L-Homocitrulline)
- 462-60-2(Hydantoic Acid)
- 33965-42-3((S)-2-Acetamido-5-ureidopentanoic acid)
- 627-77-0(2-Amino-5-ureidopentanoic acid)
- 372-75-8(L-Citrulline)
- 26117-19-1(3-Methyl-2-ureido-pentanoic Acid)
